1,2-Bis(bromomethyl)-4-methoxybenzene 1,2-Bis(bromomethyl)-4-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 36132-96-4
VCID: VC5972460
InChI: InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3
SMILES: COC1=CC(=C(C=C1)CBr)CBr
Molecular Formula: C9H10Br2O
Molecular Weight: 293.986

1,2-Bis(bromomethyl)-4-methoxybenzene

CAS No.: 36132-96-4

Cat. No.: VC5972460

Molecular Formula: C9H10Br2O

Molecular Weight: 293.986

* For research use only. Not for human or veterinary use.

1,2-Bis(bromomethyl)-4-methoxybenzene - 36132-96-4

Specification

CAS No. 36132-96-4
Molecular Formula C9H10Br2O
Molecular Weight 293.986
IUPAC Name 1,2-bis(bromomethyl)-4-methoxybenzene
Standard InChI InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3
Standard InChI Key PCVGSVPBMIEQQK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CBr)CBr

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most widely reported synthesis involves the bromination of 4-methoxytoluene (p-methylanisole) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). The reaction proceeds in tetrachloromethane (CCl₄) under heating (60–80°C) for 4 hours, achieving yields up to 94% .

Reaction Mechanism:

  • Initiation: AIBN generates succinimidyl radicals, abstracting hydrogen from 4-methoxytoluene to form a benzyl radical.

  • Propagation: Bromine transfer from NBS to the radical site results in successive bromination at the methyl group.

  • Termination: Radical recombination yields the dibrominated product.

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to optimize reaction parameters (temperature, residence time) and enhance reproducibility. Automated systems mitigate hazards associated with handling bromine, a corrosive and toxic reagent. Post-synthesis purification involves recrystallization from ethanol or methanol to achieve >98% purity .

Chemical Reactivity and Reaction Pathways

The compound’s reactivity is dominated by the electrophilic bromomethyl groups, which participate in nucleophilic substitutions, oxidations, and reductions:

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionNaOH, NH₃, RSH in EtOH/H₂O1,2-Bis(hydroxymethyl)-, bis(aminomethyl)-, or bis(thiomethyl)- derivatives
OxidationKMnO₄ (acidic conditions)4-Methoxyisophthalic acid
ReductionLiAlH₄ in anhydrous THF1,2-Dimethyl-4-methoxybenzene

Notable Reaction:
In pharmaceutical synthesis, the bromomethyl groups undergo alkylation with amine nucleophiles to form bibrachial structures used in anticancer drug candidates.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli64 µg/mL

The mechanism involves disruption of cell membrane integrity via covalent modification of lipid bilayers and transmembrane proteins.

Anticancer Activity

Preliminary assays indicate that derivatives inhibit topoisomerase II in leukemia cell lines (IC₅₀ = 12 µM). Structural analogs with extended alkyl chains show enhanced cytotoxicity, suggesting potential for targeted therapy.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to bis-quaternary ammonium salts, which exhibit neuromuscular blocking activity. Recent work explores its utility in PROTACs (Proteolysis-Targeting Chimeras) for degrading oncogenic proteins.

Material Science

In polymer chemistry, it crosslinks epoxy resins to enhance thermal stability (decomposition temperature >300°C) . Its incorporation into dendrimers improves drug-loading capacity in nanocarriers.

Comparative Analysis with Structural Analogues

CompoundKey DifferencesReactivity/Applications
1,2-Bis(chloromethyl)-4-methoxybenzeneLower electrophilicity due to ClSlower substitution kinetics
1,4-Bis(bromomethyl)-2-methoxybenzeneAltered substitution patternSelective binding to enzyme active sites

The para-methoxy group in 1,2-bis(bromomethyl)-4-methoxybenzene enhances solubility in polar aprotic solvents compared to non-methoxy analogues .

Future Research Directions

  • Toxicity Profiling: Long-term in vivo studies to assess carcinogenic potential.

  • Drug Delivery Systems: Engineering pH-responsive dendrimers using bromomethyl motifs.

  • Green Synthesis: Catalytic bromination using ionic liquids to reduce waste.

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